molecular formula C10H12N4O2 B2747307 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 320420-05-1

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B2747307
CAS No.: 320420-05-1
M. Wt: 220.232
InChI Key: MINGVSNUGMBYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile are not extensively detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the formation of the pyrimidine ring and subsequent functionalization to introduce the piperidino and cyano groups . Industrial production methods are likely to involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is primarily used in proteomics research. It is utilized as a biochemical tool to study protein interactions, modifications, and functions.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific biological context and the molecular targets being studied .

Comparison with Similar Compounds

Similar compounds to 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile include other pyrimidine derivatives, such as:

Biological Activity

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 320420-05-1) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and applications.

The molecular formula of this compound is C10H12N4O2C_{10}H_{12}N_{4}O_{2}, with a molar mass of 220.23 g/mol. It has a melting point range of 265-269°C and is classified as an irritant. The structure consists of a pyrimidine ring fused with a piperidine moiety, contributing to its unique pharmacological properties .

PropertyValue
Molecular FormulaC10H12N4O2
Molar Mass220.23 g/mol
Melting Point265-269°C
Hazard ClassIrritant

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The exact mechanisms may involve modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted to reduce inflammation markers in vitro and in vivo. This activity may be linked to the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrimidine derivatives including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards human cancer cell lines such as HeLa and MCF-7. The IC50 values indicated a promising therapeutic window for further development .
  • Anti-inflammatory Activity : Research highlighted the compound's ability to inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS), suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

2,4-dioxo-1-piperidin-1-ylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-6-8-7-14(10(16)12-9(8)15)13-4-2-1-3-5-13/h7H,1-5H2,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINGVSNUGMBYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N2C=C(C(=O)NC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648958
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.